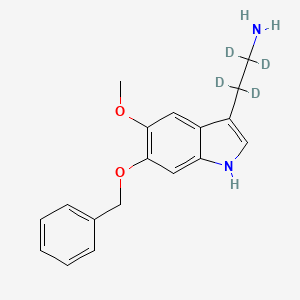
progesterone-17-ol-3-CMO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of progesterone-17-ol-3-carboxymethyloxime involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Progesterone-17-ol-3-carboxymethyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Progesterone-17-ol-3-carboxymethyloxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the development of diagnostic assays and as a precursor in the synthesis of other steroidal compounds
Mechanism of Action
The mechanism of action of progesterone-17-ol-3-carboxymethyloxime involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in various physiological processes, including the maintenance of pregnancy and regulation of the menstrual cycle . The molecular pathways involved include the activation of nuclear receptors and subsequent transcriptional regulation of specific genes .
Comparison with Similar Compounds
Similar Compounds
Progesterone: The parent compound, which lacks the oxime and carboxymethyl modifications.
17-hydroxyprogesterone: Similar to progesterone-17-ol-3-carboxymethyloxime but without the carboxymethyl group.
4-pregnen-17-ol-3,20-dione 3-O-carboxymethyloxime: Another derivative with slight structural differences
Uniqueness
Progesterone-17-ol-3-carboxymethyloxime is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and binding affinity to progesterone receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C23H33NO5 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C23H33NO5/c1-14(25)23(28)11-8-19-17-5-4-15-12-16(24-29-13-20(26)27)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,28H,4-11,13H2,1-3H3,(H,26,27)/b24-16+/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI Key |
NMRMMCZURGCYED-UDBJPGPLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)


![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)



![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
